((2,4,6-Trifluorobenzene-1,3,5-triyl)tris(ethyne-2,1-diyl))tris(trimethylsilane)
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Overview
Description
((2,4,6-Trifluorobenzene-1,3,5-triyl)tris(ethyne-2,1-diyl))tris(trimethylsilane): is a complex organic compound with the molecular formula C21H27F3Si3 . This compound is characterized by the presence of three trifluorobenzene rings, each connected through ethyne linkages to trimethylsilane groups. The unique structure of this compound makes it an interesting subject for various chemical studies and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((2,4,6-Trifluorobenzene-1,3,5-triyl)tris(ethyne-2,1-diyl))tris(trimethylsilane) typically involves the following steps:
Starting Materials: The synthesis begins with trifluorobenzene and trimethylsilane.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of ethyne linkages.
Purification: The final product is purified using techniques such as column chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
((2,4,6-Trifluorobenzene-1,3,5-triyl)tris(ethyne-2,1-diyl))tris(trimethylsilane): undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The trimethylsilane groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reactions: These reactions often require catalysts such as palladium or platinum.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluorobenzene derivatives with oxygen-containing functional groups, while reduction may produce simpler hydrocarbons .
Scientific Research Applications
((2,4,6-Trifluorobenzene-1,3,5-triyl)tris(ethyne-2,1-diyl))tris(trimethylsilane): has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it useful in the study of molecular interactions and biological pathways.
Medicine: Research into potential pharmaceutical applications is ongoing, particularly in the development of new drugs.
Industry: The compound is used in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism by which ((2,4,6-Trifluorobenzene-1,3,5-triyl)tris(ethyne-2,1-diyl))tris(trimethylsilane) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethyne linkages and trifluorobenzene rings play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 2,4,6-Tris(trimethylsilylethynyl)-1,3,5-trifluorobenzene
- 3,3’,3’'-[(2,4,6-Trifluorobenzene-1,3,5-triyl)tris(ethyne-2,1-diyl)]tris(3-(tert-butyl)benzene-6,1-diyl)]tris(prop-2-yn-1-ol)
- 2,2’,2’'-(2,4,6-Trifluorobenzene-1,3,5-triyl)tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
Uniqueness
The uniqueness of ((2,4,6-Trifluorobenzene-1,3,5-triyl)tris(ethyne-2,1-diyl))tris(trimethylsilane) lies in its specific combination of trifluorobenzene rings and ethyne linkages, which confer distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of novel materials and in various research applications .
Properties
Molecular Formula |
C21H27F3Si3 |
---|---|
Molecular Weight |
420.7 g/mol |
IUPAC Name |
trimethyl-[2-[2,4,6-trifluoro-3,5-bis(2-trimethylsilylethynyl)phenyl]ethynyl]silane |
InChI |
InChI=1S/C21H27F3Si3/c1-25(2,3)13-10-16-19(22)17(11-14-26(4,5)6)21(24)18(20(16)23)12-15-27(7,8)9/h1-9H3 |
InChI Key |
IEINRMICYAOANQ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC1=C(C(=C(C(=C1F)C#C[Si](C)(C)C)F)C#C[Si](C)(C)C)F |
Origin of Product |
United States |
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